(+)-Nicotine

Catalog No.
S569752
CAS No.
25162-00-9
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Nicotine

CAS Number

25162-00-9

Product Name

(+)-Nicotine

IUPAC Name

3-[(2R)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1

InChI Key

SNICXCGAKADSCV-SNVBAGLBSA-N

SMILES

CN1CCCC1C2=CN=CC=C2

Synonyms

3-[(2R)-1-Methyl-2-pyrrolidinyl]pyridine; 2’βH-Nicotine; (R)-3-(1-Methyl-2-pyrrolidinyl)pyridine; (+)-(R)-Nicotine; (+)-Nicotine; (R)-3-(1-Methylpyrrolidin-2-yl)pyridine; (R)-Nicotine; D-(+)-Nicotine; D-Nicotine; Pseudonicotine; d-Nicotine;

Canonical SMILES

CN1CCCC1C2=CN=CC=C2

Isomeric SMILES

CN1CCC[C@@H]1C2=CN=CC=C2

Understanding Nicotine Dependence and Addiction:

  • Researchers use (+)-nicotine in preclinical studies to investigate the neurobiological mechanisms underlying nicotine dependence and addiction. This includes studying its effects on brain reward pathways, withdrawal symptoms, and individual susceptibility to addiction. Source: National Institute on Drug Abuse (NIDA), "What research is being done on tobacco use?": )

Developing Smoking Cessation Treatments:

  • Some smoking cessation medications, like nicotine replacement therapy (NRT), contain controlled amounts of (+)-nicotine. These medications help manage withdrawal symptoms and cravings, potentially increasing the success rate of quitting smoking. Source: Mayo Clinic, "Nicotine Research Program":

Investigating Potential Therapeutic Applications:

  • Beyond smoking cessation, researchers are exploring the potential therapeutic applications of (+)-nicotine for various conditions, including:
    • Neurodegenerative diseases: Studies are investigating whether (+)-nicotine may have neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. Source: National Center for Complementary and Integrative Health (NCCIH), "Nicotine": )
    • Cognitive disorders: Research is ongoing to explore if (+)-nicotine can improve cognitive function in conditions like attention-deficit/hyperactivity disorder (ADHD). However, the evidence is still inconclusive and further research is needed. Source: National Institute on Mental Health (NIMH), "Attention-Deficit/Hyperactivity Disorder (ADHD)": )

(+)-Nicotine is a naturally occurring alkaloid predominantly found in the tobacco plant (Nicotiana tabacum) and other members of the nightshade family, such as tomatoes and eggplants. It is a colorless, oily liquid with a molecular formula of C₁₀H₁₄N₂ and a molar mass of approximately 162.236 g/mol. The compound features two nitrogen-containing heterocycles: pyridine and pyrrolidine, which contribute to its unique pharmacological properties. Nicotine constitutes about 0.6% to 3.0% of the dry weight of tobacco and is recognized for its stimulating effects on the central nervous system, leading to its widespread use in smoking and nicotine replacement therapies .

Nicotine's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system []. When nicotine binds to these receptors, it stimulates the release of neurotransmitters like dopamine, leading to feelings of pleasure, alertness, and improved mood []. This is the basis for its addictive properties.

Nicotine is a highly addictive and toxic substance.

  • Toxicity: Ingestion of small amounts (as little as 60mg) can be lethal, especially for children []. Chronic exposure through smoking has numerous health risks, including lung cancer, heart disease, and stroke.
  • Flammability: Nicotine is flammable and can ignite with prolonged exposure to heat or open flame [].
, particularly in the presence of nitrosating agents, leading to the formation of carcinogenic tobacco-specific nitrosamines (TSNAs). For example, nicotine can react with sodium nitrite to produce N-nitrosonornicotine, a potent carcinogen . The unprotonated form of nicotine is volatile and can easily pass through lipid membranes, while its protonated form is less volatile and primarily exists in tobacco products . Additionally, nicotine can form various derivatives through reactions involving its nitrogen atoms, influencing its biological activity and toxicity.

Nicotine can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting nicotine from tobacco leaves through processes such as solvent extraction or steam distillation.
  • Synthetic Routes: Laboratory synthesis of nicotine has been achieved via several chemical pathways, including:
    • Condensation reactions between pyridine derivatives and aldehydes.
    • Multi-step synthetic routes that involve constructing the pyridine and pyrrolidine rings separately before combining them.
    • Recent advances have also explored biotechnological methods using microbial fermentation to produce nicotine from simpler substrates .

Nicotine has several applications:

  • Pharmaceutical Use: It is used in smoking cessation products like nicotine patches, gums, and inhalers to alleviate withdrawal symptoms.
  • Agricultural Use: Historically employed as an insecticide due to its neurotoxic effects on pests.
  • Research: Used in studies investigating addiction mechanisms and neuropharmacology due to its effects on the central nervous system .

Research on nicotine interactions highlights its complex effects on various neurotransmitter systems. Notably:

  • Dopaminergic System: Nicotine enhances dopamine release in reward pathways, reinforcing addictive behaviors.
  • Serotonergic System: It may also influence serotonin levels, impacting mood regulation.
  • GABAergic System: Nicotine modulates GABA receptors, which could affect anxiety levels and stress responses .

Studies have shown that individual differences in genetic makeup can significantly influence how nicotine interacts with these systems, affecting addiction susceptibility and withdrawal experiences.

Several compounds share structural or functional similarities with (+)-nicotine. These include:

  • Cotinine: A major metabolite of nicotine with lower pharmacological activity but similar structural characteristics.
  • Anabasine: A minor tobacco alkaloid that exhibits some stimulant properties but is less potent than nicotine.
  • Nornicotine: Another metabolite of nicotine that retains some agonistic activity at nicotinic receptors but has different pharmacokinetic properties.
  • Varenicline: A partial agonist at nicotinic receptors used for smoking cessation; it mimics some effects of nicotine while reducing cravings.

Comparison Table

CompoundStructure TypePharmacological ActivityUse Case
(+)-NicotineDinitrogen alkaloidFull agonistSmoking cessation
CotinineMetaboliteWeak agonistBiomarker for nicotine exposure
AnabasineDinitrogen alkaloidModerate agonistResearch on tobacco effects
NornicotineMetabolitePartial agonistResearch on addiction mechanisms
VareniclinePartial agonistPartial agonistSmoking cessation therapy

Analytical Techniques for Chiral Separation

The enantiomeric purity of nicotine is critical for pharmacological studies and regulatory compliance. Modern analytical methods leverage stereoselective interactions to resolve (R)- and (S)-nicotine:

Polarimetry

Polarimetry measures optical rotation, with (S)-nicotine exhibiting [α]D²⁰ = −169° and (R)-nicotine +169°. While cost-effective, this method is less precise in e-liquids due to interference from chiral flavor additives. For example, Duell et al. reported α values near 0° in tobacco-free nicotine (TFN) products, suggesting racemic mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR with chiral shift reagents like Yb(tfc)₃ enables quantitative analysis. Ravard and Crooks achieved baseline separation using 1H NMR and binaphthylphosphoric acid, identifying distinct multiplets for each enantiomer. Vietnamese researchers applied Yb(tfc)₃ to quantify 98% (S)-nicotine in natural extracts.

Chromatography

  • Liquid Chromatography (LC): Chiralcel OJ and Chiralpak AGP columns resolve enantiomers in 10–20 minutes. Tang et al. achieved Rs = 2.6 using cellulose tris(4-methylbenzoate).
  • Subcritical Fluid Chromatography (SFC): The NicoShell column (macrocyclic glycopeptide phase) separates enantiomers in <3 minutes with CO₂/MeOH mobile phases, ideal for high-throughput e-liquid analysis.

Table 1: Comparison of Chiral Resolution Methods

MethodResolution (Rs)TimeSensitivityKey Limitations
PolarimetryN/A5 minLowInterference from flavors
13C NMRBaseline30 minHighRequires shift reagents
LC1.7–2.610 min0.1 ppmColumn degradation
SFC3.53 min0.05 ppmHigh equipment cost

Biphasic Binding Kinetics and Conformational States

(+)-Nicotine binds to nAChRs through a biphasic process characterized by rapid initial association followed by slower conformational changes. Studies on rat brain membranes reveal two kinetic phases: an initial association rate constant of 0.02 min⁻¹ nM⁻¹ at 0°C, followed by a slower phase dependent on nicotine concentration [2]. Equilibrium dissociation constants (KD) for high- and low-affinity states are 1 nM and 150 nM, respectively, with approximately 60% of receptors in the low-affinity conformation under ligand-free conditions [2]. Ligand binding shifts this equilibrium toward the high-affinity state, a phenomenon critical for receptor activation.

Stereoselectivity in Receptor Affinity

The binding affinity of nicotine enantiomers to nAChRs varies significantly. (-)-Nicotine exhibits 13-fold greater potency than (+)-nicotine in displacing 3H-(-)-nicotine from high-affinity cortical binding sites (IC50 = 2.3 nM vs. 30.1 nM) [3]. Similarly, (-)-nicotine is 25-fold more effective at displacing 3H-acetylcholine from muscarinic receptors [3]. This stereoselectivity arises from differences in hydrogen bonding and van der Waals interactions within the receptor’s aromatic gorge.

Table 1: Binding Affinities of Nicotine Enantiomers to Neural Receptors

Receptor Type(+)-Nicotine IC50(-)-Nicotine IC50Fold Difference
nAChR (High Affinity)30.1 nM2.3 nM13
Muscarinic (High Affinity)45.8 nM1.8 nM25

Enantiomer-Specific Interactions with Acetylcholinesterase

Structural and Functional Modulation

(+)-Nicotine alters AChE conformation and catalytic activity more profoundly than its (-)-counterpart. Fluorescence quenching assays show static binding mechanisms for both enantiomers, with (+)-nicotine exhibiting higher binding affinity (Ka = 173.75 L mol⁻¹) compared to (-)-nicotine (Ka = 80.06 L mol⁻¹) [4]. Molecular dynamics simulations reveal that (+)-nicotine preferentially binds near the peripheral anionic site (PAS) and oxyanion hole (OH) of AChE, inducing larger structural perturbations [4].

Impact on Enzyme Secondary Structure

Circular dichroism spectroscopy demonstrates that (+)-nicotine reduces AChE’s α-helical content by 18% and increases β-sheet structures by 12%, whereas (-)-nicotine causes minimal secondary structure changes [4]. This structural reorganization correlates with a 40% inhibition of AChE activity by (+)-nicotine, compared to 15% inhibition by (-)-nicotine, as measured via DTNB assays [4].

Table 2: Effects of Nicotine Enantiomers on Acetylcholinesterase

Parameter(+)-Nicotine Effect(-)-Nicotine Effect
Binding Constant (Ka)173.75 L mol⁻¹80.06 L mol⁻¹
α-Helix Reduction18%5%
Catalytic Inhibition40%15%

Central Nervous System Effects: Cognitive Enhancement and Dopaminergic Modulation

Potentiation of Glutamatergic Signaling

(+)-Nicotine enhances cognitive function by augmenting NR2B-containing NMDA receptor (NMDAR) responses in hippocampal CA1 pyramidal cells. In vivo administration increases NMDAR/AMPAR current ratios by 112% via m1 muscarinic receptor-dependent activation of Pyk2/Src kinases [5]. This pathway potentiates synaptic plasticity, as evidenced by occlusion of Src-mediated NMDAR enhancement in nicotine-exposed rats [5].

Dopamine-Dependent Cognitive Stability

Nicotine’s cognitive effects are modulated by baseline dopamine levels. In subjects with pharmacologically elevated dopamine (L-tyrosine pretreatment), nicotine reduces response time costs in cognitive flexibility tasks by 35%, compared to 12% in placebo controls [7]. Functional MRI data indicate nicotine normalizes fronto-striatal connectivity patterns, shifting neural processing from flexible (dorsolateral prefrontal cortex) to stable (dorsomedial prefrontal cortex) states [7].

Table 3: Nicotine’s Cognitive Effects Under Varying Dopamine Conditions

ConditionCognitive Flexibility ImprovementCognitive Stability Improvement
Baseline Dopamine12%8%
Elevated Dopamine35%22%

XLogP3

1.2

UNII

42XNU684Z1

Other CAS

25162-00-9

Wikipedia

(+)-nicotine

Dates

Last modified: 09-17-2023

Explore Compound Types